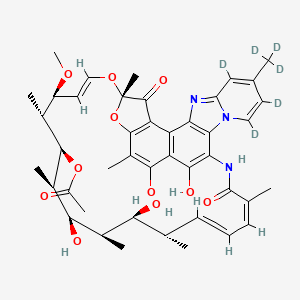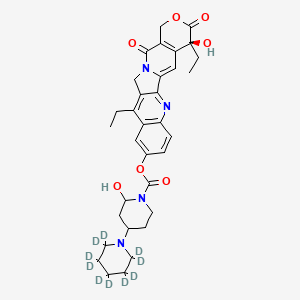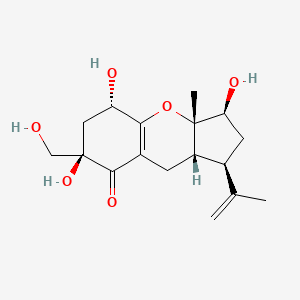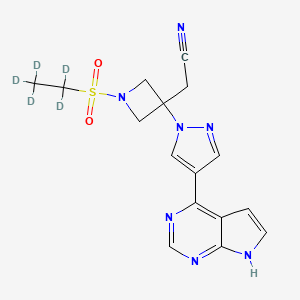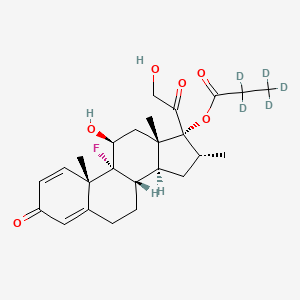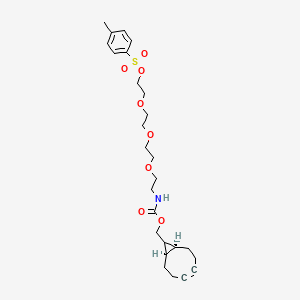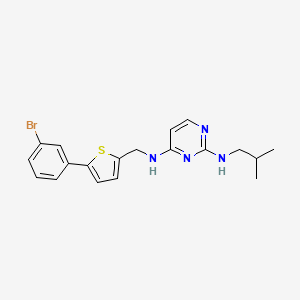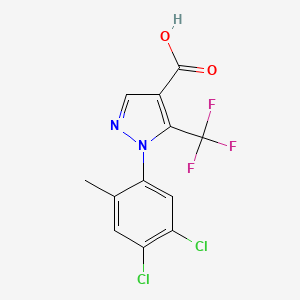
MurB-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MurB-IN-1 is a potent inhibitor of the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), which plays a crucial role in the synthesis of bacterial cell walls. This compound has shown significant potential as a therapeutic agent against bacterial pathogens, particularly Pseudomonas aeruginosa, a highly virulent and opportunistic pathogen associated with severe infections and high mortality rates .
准备方法
The synthesis of MurB-IN-1 involves several steps, starting with the preparation of key intermediates. One of the synthetic routes includes the formation of 1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamides, which are known to inhibit MurB effectively . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
MurB-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives of this compound, while reduction may produce reduced forms of the compound.
科学研究应用
MurB-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the inhibition of MurB and its role in bacterial cell wall synthesis.
Biology: It helps in understanding the biochemical pathways involved in bacterial cell wall formation and the potential for developing new antibacterial agents.
Medicine: this compound is being explored as a potential therapeutic agent for treating infections caused by Pseudomonas aeruginosa and other bacterial pathogens.
作用机制
MurB-IN-1 exerts its effects by inhibiting the enzyme uridine diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB). This enzyme is essential for the synthesis of uridine diphosphate-N-acetylmuramic acid, a key component of the bacterial cell wall. By binding to the active site of MurB, this compound prevents the enzyme from catalyzing the final steps of uridine diphosphate-N-acetylmuramic acid formation, thereby disrupting the synthesis of the bacterial cell wall and inhibiting bacterial growth .
相似化合物的比较
MurB-IN-1 is unique compared to other MurB inhibitors due to its high binding affinity and specificity for the enzyme. Similar compounds include:
3,5-dioxopyrazolidines: These compounds also inhibit MurB but have different structural features and binding affinities.
Thiazolidinones: These compounds have been studied for their potential as MurB inhibitors and have shown varying degrees of efficacy.
Pyrazole derivatives: These compounds have been explored for their inhibitory effects on MurB and other related enzymes.
This compound stands out due to its potent inhibitory activity and potential for therapeutic applications against bacterial pathogens.
属性
分子式 |
C12H7Cl2F3N2O2 |
|---|---|
分子量 |
339.09 g/mol |
IUPAC 名称 |
1-(4,5-dichloro-2-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c1-5-2-7(13)8(14)3-9(5)19-10(12(15,16)17)6(4-18-19)11(20)21/h2-4H,1H3,(H,20,21) |
InChI 键 |
WTBZVBPKXQSZFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


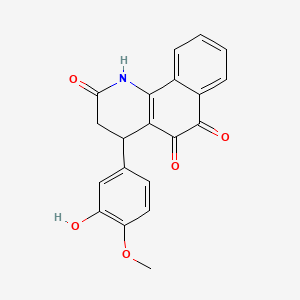

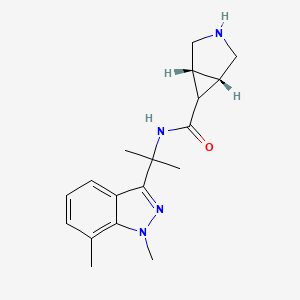
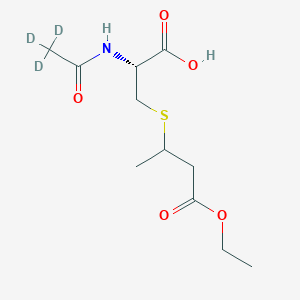
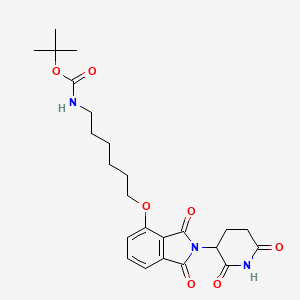
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
